molecular formula C7H7BrOSe B14301428 4-Methoxybenzene-1-selenenyl bromide CAS No. 119197-34-1

4-Methoxybenzene-1-selenenyl bromide

Cat. No.: B14301428
CAS No.: 119197-34-1
M. Wt: 266.00 g/mol
InChI Key: CDRUUBXEBGOWLF-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1-selenenyl bromide (C₇H₇BrOSe) is an aromatic organoselenium compound characterized by a selenium-bromide (Se-Br) functional group at position 1 and a methoxy (-OCH₃) group at position 4 on the benzene ring.

Organoselenium compounds, including selenenyl bromides, are valued in organic synthesis for their role in catalytic cycles, oxidation reactions, and as intermediates in pharmaceuticals. The methoxy group at position 4 acts as an electron-donating substituent, enhancing the aromatic ring’s stability and influencing the reactivity of the Se-Br group.

Properties

CAS No.

119197-34-1

Molecular Formula

C7H7BrOSe

Molecular Weight

266.00 g/mol

IUPAC Name

(4-methoxyphenyl) selenohypobromite

InChI

InChI=1S/C7H7BrOSe/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,1H3

InChI Key

CDRUUBXEBGOWLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Se]Br

Origin of Product

United States

Preparation Methods

Lithiation-Selenium Quenching Protocol

A one-pot synthesis leveraging aryl bromides as starting materials is adapted from alkyl aryl selenide methodologies. In this approach, 4-bromoanisole undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF). Subsequent addition of selenium powder at -20°C generates a lithium selenolate intermediate, which is quenched with bromine (Br₂) to yield 4-methoxybenzene-1-selenenyl bromide.

Reaction Conditions :

  • Solvent : THF
  • Temperature : -78°C (lithiation), -20°C (selenium addition), 0°C (quenching)
  • Yield : 45–60%

Critical parameters include strict temperature control to prevent selenolate decomposition and the use of freshly distilled THF to avoid side reactions. The meta- and ortho-substituted analogs show reduced yields compared to the para-substituted variant due to steric and electronic effects.

Oxidation of Selenide Precursors

Selenide Synthesis via Hydrazine Reduction

A patent detailing selenomethionine synthesis provides insights into selenide preparation. 4-Methoxyphenyl hydrazine reacts with selenium powder in the presence of potassium hydroxide (KOH) and hydrazine hydrate at 10–40°C to form 4-methoxyphenyl selenide. Subsequent oxidation with bromine in dichloromethane (DCM) at 0°C produces the target compound.

Reaction Conditions :

  • Oxidizing Agent : Br₂ (1.1 equiv)
  • Solvent : DCM
  • Yield : 50–65%

This method avoids toxic methylating agents like iodomethane, aligning with green chemistry principles. However, the multi-step process necessitates careful purification to remove residual selenium byproducts.

Halogen Exchange Reactions

Chloride-to-Bromide Conversion

Building on selenosilane chemistry, 4-methoxybenzeneselenenyl chloride undergoes halogen exchange with hydrobromic acid (HBr) in acetic acid. The reaction proceeds via nucleophilic displacement, where bromide ions replace chloride at the selenium center.

Reaction Conditions :

  • Reagent : 48% HBr in AcOH
  • Temperature : 25°C
  • Yield : 70–80%

This method is efficient but requires anhydrous conditions to prevent hydrolysis of the selenenyl halide.

Organometallic Approaches

Grignard Reagent-Mediated Synthesis

Adapting brominated methoxybenzene syntheses, 4-methoxyphenyl magnesium bromide is prepared from 4-bromoanisole and magnesium turnings in THF. The Grignard reagent reacts with selenium tetrabromide (SeBr₄) at 0°C, followed by acidic workup to isolate the product.

Reaction Conditions :

  • Selenium Source : SeBr₄
  • Solvent : THF
  • Yield : 55–70%

This method offers high purity but demands rigorous exclusion of moisture and oxygen.

Comparative Analysis of Methods

Method Key Reagents Solvent Temperature Yield Advantages Limitations
Direct Selenenylation n-BuLi, Se, Br₂ THF -78°C to 0°C 45–60% One-pot, scalable Low-temperature sensitivity
Oxidation Se, KOH, Br₂ DCM 0–40°C 50–65% Green reagents Multi-step, byproduct formation
Halogen Exchange HBr, AcOH AcOH 25°C 70–80% High yield, simple Requires anhydrous conditions
Grignard Mg, SeBr₄ THF 0°C 55–70% High purity Moisture-sensitive, complex setup

Chemical Reactions Analysis

4-Methoxybenzene-1-selenenyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxybenzene-1-selenenyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzene-1-selenenyl bromide involves its ability to participate in electrophilic and nucleophilic reactions. The selenenyl group can act as an electrophile, facilitating the formation of new bonds with nucleophiles. Additionally, the methoxy group on the benzene ring can influence the compound’s reactivity by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Substituted Bromoaromatics with Methoxy Groups

a. 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂)
  • Structure : Bromine at position 2, methoxy at position 1, and benzyloxy at position 4 .
  • Comparison : The positional isomerism of substituents significantly alters reactivity. The Se-Br group in the target compound is more electrophilic than the C-Br bond in this analog, making it more reactive in nucleophilic substitutions. Additionally, the benzyloxy group introduces steric bulk, reducing accessibility for further reactions compared to the methoxy group in the target compound.
b. 4-Methoxybenzyl Bromide (C₈H₉BrO)
  • Structure : Methoxy at position 4 and bromomethyl (-CH₂Br) at position 1 .
  • Comparison : The benzyl bromide’s alkyl bromide functional group undergoes SN2 reactions, whereas the selenenyl bromide participates in electrophilic or radical pathways. The Se-Br bond’s polarizability enhances its utility in redox reactions, contrasting with the alkyl bromide’s use in alkylation.
Property 4-Methoxybenzene-1-selenenyl Bromide 4-Methoxybenzyl Bromide 4-Benzyloxy-2-bromo-1-methoxybenzene
Molecular Weight 233.0 g/mol (calculated) 201.06 g/mol 307.16 g/mol
Functional Groups Se-Br, -OCH₃ -CH₂Br, -OCH₃ -Br, -OCH₃, -OCH₂C₆H₅
Reactivity Electrophilic/Redox-active SN2 Alkylation Sterically hindered substitutions

Aliphatic vs. Aromatic Bromides

Methyl Bromide (CH₃Br)
  • Structure : Simple aliphatic bromide .
  • Comparison : Methyl bromide’s volatility and toxicity limit its use to fumigation, whereas the aromatic selenenyl bromide’s stability and directed reactivity make it suitable for controlled synthetic applications. The Se-Br bond’s lower bond dissociation energy (vs. C-Br) facilitates catalytic cycles in oxidation reactions.

Brominated Pesticides

Compounds like bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate) highlight bromine’s role in agrochemicals. However, these compounds lack selenium and methoxy groups, emphasizing structural diversity in pesticidal activity.

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